![molecular formula C10H18F2N2O2 B1478420 3-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one CAS No. 2097957-51-0](/img/structure/B1478420.png)
3-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a three-carbon backbone (propanone), with an amino group (-NH2) attached to one of the terminal carbons, and a 2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl group attached to the other .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group might participate in reactions such as amide formation, while the carbonyl group of the propanone moiety might undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the carbonyl group would likely make it somewhat polar and potentially soluble in polar solvents .Scientific Research Applications
Polymorphism and Physical Characterization
- A study by Vogt et al. (2013) detailed the characterization of two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of complex molecules. This research could be relevant for understanding the physical properties and stability of similar compounds (Vogt, Williams, Johnson, & Copley, 2013).
Molecular Interactions and Complex Formation
- Keypour et al. (2015) explored the effects of arm length and molecular interactions on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, which could provide insights into the coordination chemistry and potential applications of similar compounds in catalysis or material science (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Synthesis Methods
- Zhao et al. (2020) reported on a catalyst-free domino reaction to synthesize compounds with potential bioactivity, demonstrating an innovative method that could be applied to the synthesis of related compounds, including those with difluoropyrrolidinyl groups (Zhao, Wang, Liu, Geng, & Wang, 2020).
Enzymatic Synthesis
- Goldberg et al. (2015) utilized d-threonine aldolase enzymes for the synthesis of a chiral β-hydroxy-α-amino acid, a key intermediate in drug synthesis. This study may offer a perspective on biocatalytic approaches to constructing complex organic molecules (Goldberg, Goswami, Guo, Chan, Lo, Lee, Truc, Natalie, Hang, Rossano, & Schmidt, 2015).
Structural and Functional Modification
- Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, indicating the potential for chemical modification to tailor the properties of materials for specific applications, such as biomedical uses (Aly & El-Mohdy, 2015).
Mechanism of Action
properties
IUPAC Name |
3-amino-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-2-16-6-8-5-10(11,12)7-14(8)9(15)3-4-13/h8H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEZZMNOUNZLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.